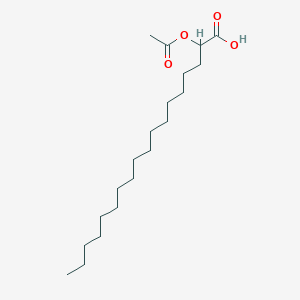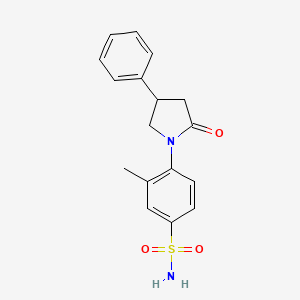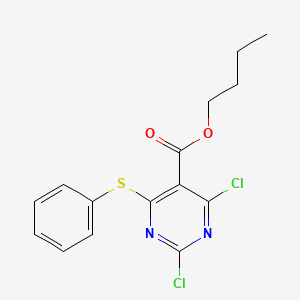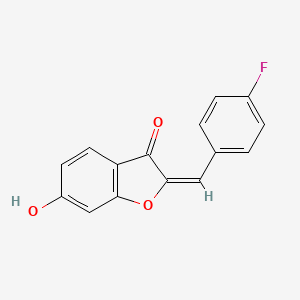
2-Acetoxyoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxyoctadecanoic acid is an organic compound belonging to the class of fatty acid esters. It is derived from octadecanoic acid, commonly known as stearic acid, by the esterification of the carboxyl group with acetic acid. This compound is characterized by its long hydrocarbon chain and ester functional group, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetoxyoctadecanoic acid can be synthesized through the esterification of octadecanoic acid with acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or crystallization to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxyoctadecanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield octadecanoic acid and acetic acid.
Oxidation: The hydrocarbon chain can be oxidized to produce shorter-chain fatty acids and other oxidation products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and acetic acid.
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: Octadecanol and acetic acid.
Scientific Research Applications
2-Acetoxyoctadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-acetoxyoctadecanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester group can be hydrolyzed by esterases, releasing octadecanoic acid and acetic acid, which can then participate in various metabolic pathways. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
2-Acetoxyoctadecanoic acid can be compared with other fatty acid esters such as:
Methyl stearate: An ester of octadecanoic acid with methanol, used as a biodiesel component.
Ethyl stearate: An ester of octadecanoic acid with ethanol, used in cosmetics and lubricants.
Glyceryl stearate: An ester of octadecanoic acid with glycerol, used as an emulsifier in food and cosmetics.
Uniqueness
The uniqueness of this compound lies in its specific esterification with acetic acid, which imparts distinct chemical properties and reactivity compared to other fatty acid esters. Its applications in various fields highlight its versatility and importance in both scientific research and industrial processes.
Properties
Molecular Formula |
C20H38O4 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-acetyloxyoctadecanoic acid |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20(22)23)24-18(2)21/h19H,3-17H2,1-2H3,(H,22,23) |
InChI Key |
VHVMZXQGJMKAIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)

![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)

![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)



![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)



![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)

